REACTION_SMILES
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[Br:9][c:10]1[c:11]([N+:17](=[O:18])[O-:19])[cH:12][c:13]([Br:16])[cH:14][cH:15]1.[F:1][c:2]1[c:3]([OH:8])[cH:4][cH:5][cH:6][cH:7]1>>[F:1][c:2]1[c:3]([O:8][c:10]2[c:11]([N+:17](=[O:18])[O-:19])[cH:12][c:13]([Br:16])[cH:14][cH:15]2)[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Br)ccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1F
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(Br)ccc1Oc1ccccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |